molecular formula C14H11N3 B1498486 3-(Quinolin-8-yl)pyridin-4-amine CAS No. 1125412-18-1

3-(Quinolin-8-yl)pyridin-4-amine

Cat. No.: B1498486
CAS No.: 1125412-18-1
M. Wt: 221.26 g/mol
InChI Key: ZXPWGRCKEKEPFH-UHFFFAOYSA-N
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Description

Significance of Quinoline-Pyridinamine Hybrid Architectures in Contemporary Chemical Research

Quinoline (B57606) and pyridine (B92270) are two of the most important nitrogen-containing heterocyclic scaffolds in medicinal chemistry, each conferring unique properties to the molecules in which they are found. nih.govbiointerfaceresearch.com Quinoline derivatives, for instance, are the cornerstone of many antimalarial drugs, such as chloroquine (B1663885) and mefloquine, and also exhibit a broad spectrum of other biological activities, including anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comnih.gov The quinoline nucleus is known for its ability to intercalate with DNA and inhibit key enzymes, making it a privileged scaffold in drug design. nih.gov

The hybridization of quinoline and pyridinamine moieties, as seen in 3-(Quinolin-8-yl)pyridin-4-amine, creates a unique scaffold that can potentially leverage the biological activities of both parent structures. Research on similar quinoline-pyrimidine hybrids has demonstrated that such combinations can lead to compounds with enhanced or novel therapeutic properties. The specific linkage between the quinoline at the 8-position and the pyridine at the 3-position in this compound results in a distinct three-dimensional arrangement of the aromatic rings and the amine functional group, which is critical for its interaction with biological macromolecules.

Interdisciplinary Relevance of this compound and Cognate Scaffolds in Advanced Materials and Mechanistic Biological Inquiry

The potential applications of this compound and its structural relatives extend beyond medicinal chemistry into the realm of advanced materials and as tools for probing biological mechanisms. The photophysical properties of quinoline-based compounds, for example, make them attractive candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging.

A significant area of interdisciplinary interest lies in the potential of this scaffold to act as an inhibitor of specific cellular signaling pathways. Research on structurally analogous N-(quinolin-8-yl)pyridine-3-sulfonamides has revealed potent anti-tumor activity. These compounds have been shown to act as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a critical regulator of genes involved in cell proliferation, survival, and inflammation, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by quinoline-pyridine hybrids highlights their potential as targeted anticancer agents.

The table below presents data on the anticancer activity of a series of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides, which are structurally closely related to this compound. This data provides valuable insight into the structure-activity relationship (SAR) of this class of compounds and suggests that the core quinoline-pyridine scaffold is a key determinant of their biological activity.

Table 1: Anticancer Activity of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides

Compound R IC₅₀ (μM) vs. HCT-116 (Colon Cancer) IC₅₀ (μM) vs. MCF-7 (Breast Cancer) IC₅₀ (μM) vs. HeLa (Cervical Cancer)
1a -NH₂ 10 15 12
1b -NHCH₃ 8 11 9
1c -N(CH₃)₂ 4 7 6

| 1d | -NHC₂H₅ | 9 | 13 | 10 |

IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the nature of the substituent at the 4-position of the pyridine ring influences the anticancer potency of these compounds. While specific research on the biological activities of this compound is not yet widely published, the findings on these closely related sulfonamides provide a strong rationale for its investigation as a potential modulator of the NF-κB pathway and as a candidate for further development in cancer therapy.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Chloroquine
Mefloquine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-quinolin-8-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-13-6-8-16-9-12(13)11-5-1-3-10-4-2-7-17-14(10)11/h1-9H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPWGRCKEKEPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C=CN=C3)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653826
Record name 3-(Quinolin-8-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125412-18-1
Record name 3-(Quinolin-8-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Quinolin 8 Yl Pyridin 4 Amine and Its Structural Analogs

Established Synthetic Pathways and Precursor Strategies

The construction of the 3-(quinolin-8-yl)pyridin-4-amine framework relies on the strategic formation of either the quinoline (B57606) or pyridine (B92270) ring system, followed by the crucial carbon-carbon bond formation that links the two heterocyclic units.

Classical Coupling Reactions for Heterocycle Formation

The synthesis of the constituent quinoline and pyridine rings often employs classical condensation reactions. For the quinoline core, named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational. The Skraup reaction, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. The Friedländer synthesis, another versatile method, involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.

Similarly, the synthesis of the 4-aminopyridine (B3432731) scaffold can be achieved through various classical routes. A common approach involves the preparation of a substituted pyridine, followed by the introduction of the amino group. For instance, the reduction of 4-nitropyridine-N-oxide with reagents like iron in acetic acid can yield 4-aminopyridine. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Methodologies for Biaryl Linkages

The key step in assembling this compound is the formation of the biaryl bond between the quinoline and pyridine rings. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most powerful and widely employed methods for this purpose. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of an 8-haloquinoline (e.g., 8-bromoquinoline) with a 4-amino-3-pyridinylboronic acid or its corresponding boronate ester. The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. For instance, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used palladium sources. libretexts.org The reaction conditions, including the base, solvent, and temperature, are crucial for achieving high yields. A study on the synthesis of pyridinylquinoline derivatives via Suzuki coupling of 3-bromoquinoline (B21735) with pyridylboronic acids utilized Pd(PPh₃)₂Cl₂ as the catalyst and Cs₂CO₃ as the base in 1,4-dioxane (B91453) at 95°C, affording the products in moderate to good yields. researchgate.net

Reactants Catalyst Base Solvent Temperature (°C) Yield (%) Reference
3-Bromoquinoline, Pyridylboronic acidPd(PPh₃)₂Cl₂Cs₂CO₃1,4-Dioxane9550-77 researchgate.net
8-Haloquinoline, 4-Amino-3-pyridinylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/Water80(Not specified for this exact reaction) libretexts.org

This table presents representative conditions for Suzuki-Miyaura couplings of related systems, providing a basis for the synthesis of the target compound.

Multicomponent Reactions and Annulation Sequences for Quinoline-Pyridinamine Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While a direct MCR for this compound is not prominently reported, MCRs are widely used for the synthesis of both quinoline and pyridine derivatives, which can then be coupled. For example, the Povarov reaction, a three-component reaction of an aniline, an aldehyde, and an activated alkene, is a powerful tool for constructing substituted quinolines. royalsocietypublishing.org

Annulation strategies, where a new ring is formed onto an existing one, are also pivotal. For instance, a ruthenium-catalyzed annulation of enaminones with anthranils has been developed for the synthesis of 3-substituted quinolines. researchgate.net Similarly, pyrimido[4,5-b]quinoline derivatives can be synthesized via a one-pot, three-component cyclocondensation. mdpi.com

Novel Approaches and Methodological Advancements in Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient synthetic methods.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. This includes the use of environmentally benign solvents like water or ethanol, the development of catalyst-free reactions, and the use of renewable starting materials. For the synthesis of quinoline derivatives, various green methods have been reported, such as reactions in aqueous media or under solvent-free conditions. nih.gov For instance, ultrasound-assisted synthesis of pyrimido[4,5-b]quinolindione derivatives has been achieved in good yields without the use of metallic catalysts. mdpi.com

Utilization of Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields. lookchemmall.com Microwave irradiation can significantly reduce reaction times for Suzuki-Miyaura couplings, often from hours to minutes. nih.gov This technique has been successfully applied to the synthesis of various biaryl compounds, including those involving pyridine and quinoline rings. lookchemmall.comnih.gov

Reaction Type Advantages of Microwave Assistance Reference
Suzuki CouplingRapid reaction times, increased yields, reduced side reactions. lookchemmall.comnih.gov
Cyclization ReactionsShorter synthetic routes, operational simplicity.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of functionalized biaryl compounds, which are structurally related to the target molecule, has been successfully demonstrated using flow reactors. This technology holds promise for the efficient and safe production of this compound and its analogs, particularly for reactions involving hazardous reagents or unstable intermediates.

Derivatization Strategies for Functionalization and Structural Diversification

The strategic modification of the this compound scaffold is essential for modulating its physicochemical properties and biological activity. Derivatization can be targeted at three key regions: the quinoline ring, the pyridinamine ring, and the linkage between them.

Targeted Functionalization of the Quinoline Moiety

The quinoline ring system is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution. The electronic nature of the quinoline system, with the pyridine ring being electron-deficient, directs electrophilic attack to the carbocyclic (benzene) ring.

Electrophilic Aromatic Substitution:

In quinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions. The stability of the resulting sigma complex (Wheland intermediate) is a key factor in determining this regioselectivity. Attack at C8 is often favored due to the ability of the nitrogen atom in the adjacent ring to help stabilize the positive charge through resonance.

For an 8-substituted quinoline, such as in the parent compound, the directing effects of the existing substituent and the quinoline nitrogen will influence the position of further substitution. The pyridinyl group at C8 is an electron-withdrawing group, which would further deactivate the quinoline nucleus towards electrophilic attack. However, forced conditions can still lead to substitution, with the most likely positions being C5 and C7.

Halogenation:

Bromination is a common method for introducing a functional handle onto the quinoline core. Studies on the bromination of 8-substituted quinolines have shown that the reaction conditions can be tuned to achieve mono- or di-bromination. For instance, the treatment of 8-substituted quinolines with N-bromosuccinimide (NBS) or molecular bromine can lead to the introduction of bromine atoms at the 5- and/or 7-positions. acgpubs.org

Table 1: Examples of Electrophilic Bromination on 8-Substituted Quinolines

Starting MaterialReagentProduct(s)Reference
8-Hydroxyquinoline (B1678124)Br₂ in CH₃CN5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline acgpubs.org
8-Aminoquinoline (B160924)Br₂ (2 equiv.)5,7-Dibromo-8-aminoquinoline acgpubs.org
8-AminoquinolineNBS (1 equiv.) in MeCN5-Bromo-8-aminoquinoline acgpubs.org
8-MethoxyquinolineNBS in H₂SO₄5-Bromo-8-methoxyquinoline acgpubs.org

These halogenated derivatives serve as versatile intermediates for further modifications via cross-coupling reactions, allowing for the introduction of a wide range of alkyl, aryl, or other functional groups.

Targeted Functionalization of the Pyridinamine Moiety

The 4-aminopyridine unit offers two primary sites for functionalization: the amino group and the pyridine ring itself.

Reactions of the Amino Group:

The primary amino group at the C4 position is nucleophilic and can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Functionalization of the Pyridine Ring:

The pyridine ring in 4-aminopyridine is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the amino group at C4 is an activating group, which can facilitate substitution at the ortho positions (C3 and C5).

Ring transformation reactions of nitropyrimidinones with active methylene (B1212753) compounds have been shown to be a facile method for the synthesis of functionalized 4-aminopyridines, including those with substituents at the C3 and C5 positions. rsc.orgrsc.org This approach provides access to a variety of precursors that could be used in the synthesis of derivatized this compound analogs.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or other groups at halogenated positions of the 4-aminopyridine ring. organic-chemistry.org

Chemical Modifications at the Inter-Ring Linkage

Direct modification of the C-C single bond linking the quinoline and pyridine rings is synthetically challenging. A more practical approach to structural diversification at this position involves the de novo synthesis of analogs with different linkers. This strategy relies on utilizing different coupling partners in the key bond-forming step.

Synthesis of Analogs with Alternative Linkers:

Table 2: Proposed Analogs with Modified Inter-Ring Linkages

Linker GroupGeneral StructureSynthetic Approach
Amide (-CONH-)Quinolinyl-CONH-PyridinylAmide coupling between a quinoline carboxylic acid and an aminopyridine.
Ether (-O-)Quinolinyl-O-PyridinylWilliamson ether synthesis between a hydroxyquinoline and a halopyridine.
Sulfide (-S-)Quinolinyl-S-PyridinylNucleophilic aromatic substitution with a quinoline thiol and a halopyridine.
Methylene (-CH₂-)Quinolinyl-CH₂-PyridinylCross-coupling reactions involving organometallic reagents with a methylene spacer.

The synthesis of such analogs would typically involve a convergent approach, where the two heterocyclic precursors are synthesized and functionalized separately before being joined by the desired linker. This modular approach allows for a high degree of structural diversity.

Coordination Chemistry and Ligand Properties of 3 Quinolin 8 Yl Pyridin 4 Amine

Ligand Design Principles and Chelating Capabilities

The design of 3-(Quinolin-8-yl)pyridin-4-amine incorporates two distinct nitrogen-containing aromatic systems, quinoline (B57606) and pyridine (B92270), which serve as robust platforms for constructing selective ionophores. nih.gov The linkage between the 8-position of the quinoline ring and the 3-position of the pyridine ring creates a specific geometric arrangement that is crucial for its chelating behavior.

The primary coordination mode of this compound is as a bidentate N,N'-chelating agent. The lone pair of electrons on the quinoline nitrogen and the pyridine nitrogen are readily available for coordination, as they are not part of the aromatic sextet. nih.gov This arrangement allows the ligand to form a stable five-membered chelate ring with a central metal ion, a common and highly stable motif in coordination chemistry.

Beyond simple bidentate chelation, the presence of the exocyclic amino group at the 4-position of the pyridine ring introduces the potential for more complex coordination behaviors. This amino group could engage in several ways:

Bridging: The amino group could act as a bridging unit, linking two metal centers to form polynuclear complexes. This behavior has been observed in related quinolinylaminophosphonate systems where ligands can act as both chelating and bridging units. nih.gov

Tridentate Coordination: Under specific steric or electronic conditions, the amino nitrogen could coordinate directly to the metal center, leading to a tridentate N,N',N''-coordination mode, similar to established PNN or anilido-imine pincer ligands. researchgate.netmdpi.com

The affinity and selectivity of this compound for different metal ions are governed by a combination of steric and electronic factors. nih.gov

Steric Influences: The rigid, planar nature of the quinoline and pyridine rings creates a well-defined "bite angle" upon chelation. This fixed geometry can lead to selective binding for metal ions whose preferred coordination geometry matches the ligand's steric profile. The substitution pattern is known to have a significant impact; for instance, bulky substituents near the coordinating nitrogen atoms can enhance the rate of metalation in some systems. acs.org In this ligand, the C8-C3 linkage dictates a specific spatial relationship between the two nitrogen donors, which will influence the stability of the resulting metallacycle.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinolinyl-pyridine type ligands is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in a polar solvent. mdpi.comlu.se

Complexes of this compound with various transition metals can be readily prepared. The resulting complexes are typically characterized using a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, and X-ray crystallography.

Palladium(II): Palladium(II) complexes are expected to form upon reaction with precursors like PdCl₂ or [Pd(COD)Cl₂]. acs.orglu.se Given the d⁸ electronic configuration of Pd(II), these complexes are anticipated to adopt a square planar geometry.

Iron(II/III): Reaction with iron salts such as FeCl₂ or FeCl₃ would yield iron complexes. researchgate.net Depending on the stoichiometry and oxidation state, these complexes could be paramagnetic and adopt octahedral geometries with multiple ligands. princeton.edu

Copper(II): Copper(II) salts like CuCl₂ or Cu(NO₃)₂ are expected to react with the ligand to form complexes that, due to the Jahn-Teller effect in d⁹ systems, often exhibit distorted five- or six-coordinate geometries such as square pyramidal or distorted octahedral. mdpi.comrsc.org

Zinc(II): As a d¹⁰ ion, Zn(II) is flexible in its coordination geometry, commonly forming tetrahedral or octahedral complexes with no ligand field stabilization energy. mdpi.comresearchgate.net These complexes are diamagnetic and suitable for detailed NMR analysis.

Iridium(III) and Ruthenium(II): These heavy transition metals form robust, kinetically inert octahedral complexes. Syntheses often require more forcing conditions, using precursors like RuCl₃·xH₂O or iridium(III) dimers. acs.orgnih.gov The resulting complexes, particularly those of Ru(II), are known to possess interesting photophysical properties, such as metal-to-ligand charge transfer (MLCT) absorptions and luminescence. researchgate.net

Table 1: Representative Synthesis and Characterization Data for Transition Metal Complexes
Metal PrecursorExpected Complex Stoichiometry (M:L)Typical SolventAnticipated GeometryKey Characterization Features
PdCl₂1:1 or 1:2Acetonitrile, CH₂Cl₂Square Planar1H NMR shifts upon coordination; d-d transitions in UV-Vis.
FeCl₂1:2 or 1:3Methanol, EthanolOctahedral (High Spin)Broad NMR signals (if paramagnetic); Mossbauer spectroscopy.
Cu(NO₃)₂·3H₂O1:1 or 1:2MethanolSquare Pyramidal or Distorted OctahedralBroad EPR signal; shift in ν(NO₃) in IR.
Zn(OAc)₂·2H₂O1:2MethanolOctahedralSharp, well-resolved 1H and 13C NMR spectra.
[Ru(p-cymene)Cl₂]₂1:1Ethanol/WaterPseudo-Octahedral ("Piano-stool")Strong MLCT bands in UV-Vis; diagnostic p-cymene (B1678584) signals in NMR.
[Ir(ppy)₂Cl]₂1:1CH₂Cl₂/MethanolOctahedralPhosphorescence; characteristic 1H NMR for cyclometalated ligands.

The coordination chemistry of this compound is not limited to transition metals.

Lanthanide Centers: The hard nitrogen donor atoms of the ligand are suitable for coordinating to hard Lewis acidic lanthanide(III) ions. While such complexes might be less stable than those with oxygen-donor ligands, they can be formed by reacting the ligand with lanthanide salts like nitrates or triflates. nih.gov These complexes often exhibit high coordination numbers (8-10), incorporating solvent molecules or counter-anions into the coordination sphere.

Main Group Metal Centers: As a classic Lewis base, the ligand can coordinate to main group metal and metalloid elements. chemscene.comresearchgate.net For example, reactions with tin(II) or tin(IV) halides would likely lead to the formation of four- or six-coordinate complexes, demonstrating the ligand's versatility. researchgate.net

Elucidation of Coordination Geometries and Electronic Structures of Complexes

The geometry and electronic structure of the complexes formed with this compound are intrinsically linked to the identity of the metal ion. libretexts.org

The coordination geometry is dictated by the metal's preferred coordination number and the stoichiometry of the complex. libretexts.org For a bidentate ligand (L), common geometries include:

Tetrahedral: For M(L)₂ complexes, particularly with ions like Zn(II) and Co(II). wikipedia.org

Square Planar: Predominantly for M(L)₂ complexes of d⁸ ions such as Pd(II) and Pt(II). wikipedia.org

Octahedral: This is a very common geometry for M(L)₃ or M(L)₂(X)₂ complexes, where X is a monodentate ligand (e.g., halide, solvent). Metals like Ru(II), Ir(III), Fe(II/III), and Ni(II) frequently adopt this geometry. libretexts.orgresearchgate.net

Five-Coordinate: Geometries like trigonal bipyramidal or square pyramidal are often observed for Cu(II) complexes. nih.gov

Table 2: Predicted Coordination Geometries for M[this compound]₂ Complexes
Metal Iond-Electron CountTypical Coordination NumberPredicted Geometry
Fe(II)d⁶6Octahedral
Co(II)d⁷4 or 6Tetrahedral or Octahedral
Ni(II)d⁸6Octahedral
Cu(II)d⁹5 or 6Square Pyramidal or Distorted Octahedral
Zn(II)d¹⁰4 or 6Tetrahedral or Octahedral
Pd(II)d⁸4Square Planar
Ru(II)d⁶6Octahedral
Ir(III)d⁶6Octahedral

The electronic structures of these complexes are defined by the interaction between the metal d-orbitals and the ligand orbitals. For d-block metals, the UV-Vis spectra are expected to show ligand-centered (π-π) transitions at higher energies and, for relevant metals, metal-to-ligand charge transfer (MLCT) bands at lower energies. researchgate.net In complexes of Ru(II), Ir(III), or Fe(II), the MLCT transitions involve the promotion of an electron from a metal-based d-orbital to a low-lying π-orbital of the quinolinyl-pyridine ligand. The energy of these MLCT bands is sensitive to the electronic properties of the ligand; the electron-donating amino group on the pyridine ring would be expected to raise the energy of the ligand's π* orbitals, potentially shifting the MLCT band compared to an unsubstituted analogue. nih.gov

No Publicly Available Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no published research detailing the coordination chemistry, spectroscopic analysis, or redox properties of metal complexes involving the ligand this compound has been found.

The chemical compound, identified by the CAS Number 1125412-18-1, is available from commercial chemical suppliers, indicating that it has been synthesized. However, it appears that its potential as a ligand in coordination chemistry has not yet been explored or, if it has, the results have not been disseminated in publicly accessible scientific journals.

Therefore, it is not possible to provide an article on the spectroscopic probes, X-ray crystallography, or redox properties of metal-3-(Quinolin-8-yl)pyridin-4-amine complexes as requested. The creation of such an article would require experimental data that is not currently available in the public domain.

Research on structurally related but distinct compounds, such as 8-aminoquinoline (B160924) and other substituted quinoline and pyridine derivatives, is extensive. This body of work demonstrates a rich and varied coordination chemistry for the broader quinoline and pyridine families of ligands. However, in strict adherence to the request to focus solely on this compound, this related information cannot be used to construct the specified article.

Catalytic Applications of 3 Quinolin 8 Yl Pyridin 4 Amine Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Metal complexes of quinoline-based ligands are prominent in this area.

Exploration in C-C Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. While no specific examples of 3-(Quinolin-8-yl)pyridin-4-amine complexes in C-C bond formation have been reported, related iron complexes of quinoline (B57606) pyridine(imine) ligands have proven to be competent catalysts for the 1,4-hydrovinylation of 1,3-dienes, a significant C-C bond-forming reaction. princeton.eduresearchgate.net This suggests that the quinoline moiety, when part of a suitable ligand framework, can support catalytic cycles for such transformations.

Catalysis in C-N Bond Forming Reactions, including Amination and Oxidative Coupling of Amines

Carbon-nitrogen bond formation is another critical transformation in the synthesis of pharmaceuticals and fine chemicals. ekb.egnih.gov Copper-catalyzed C-N cross-coupling reactions, often promoted by ligands derived from 8-hydroxyquinoline (B1678124) or other nitrogen-containing heterocycles, are well-established. acs.org The bidentate nature of the 8-aminoquinoline (B160924) scaffold is known to be effective in directing C-H bond functionalization, a key step in many C-N coupling reactions. nih.gov

The oxidative coupling of amines is a greener alternative to traditional methods. acs.orgnih.gov While direct evidence for the involvement of this compound complexes is absent, the general field has seen the use of various metal catalysts. For instance, bioinspired quinone-based catalysts have been shown to effect the aerobic oxidation of secondary amines. nih.gov

Facilitation of Oxidation and Reduction Processes

Metal complexes are widely used to catalyze oxidation and reduction reactions. The electronic properties of the ligand play a crucial role in modulating the redox potential of the metal center. For example, oxidovanadium complexes with redox-active ligands have demonstrated high catalytic activity in the oxidation of alkanes and alcohols.

In the realm of reductions, the catalytic hydrogenation of quinoline derivatives to produce 1,2,3,4-tetrahydroquinolines is an area of significant interest, with both heterogeneous and homogeneous systems being developed. researchgate.net Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used in metal catalysts for asymmetric transfer hydrogenation, highlighting the potential of the quinoline scaffold in asymmetric catalysis.

Heterogeneous Catalysis and Development of Supported Catalytic Systems

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. While no supported catalysts based on this compound have been described, research on related structures provides a roadmap. For example, amine-functionalized quinolinium polyoxometalates have been developed as highly active heterogeneous catalysts for CO2 cycloaddition and Knoevenagel condensation reactions. Furthermore, zeolite-based catalysts have been employed for the synthesis of quinoline compounds from aniline (B41778) and alcohols. rsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new catalysts.

Reaction Pathway Elucidation and Intermediates Identification

Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling. For instance, detailed mechanistic work on cobalt-catalyzed C-H functionalization reactions using N-(quinolin-8-yl)benzamide directing groups has provided insights into the nature of C-H bond cleavage and C-C bond reductive elimination, identifying key cobalt(III) metallacycle intermediates. researchgate.net Similarly, deuterium (B1214612) labeling experiments have been used to understand the decomposition pathways in iron-catalyzed hydrovinylation reactions involving quinoline pyridine(imine) ligands. princeton.edu Such studies would be essential to elucidate the reaction pathways should catalytic activity be discovered for complexes of this compound.

Role of the this compound Ligand in Enhancing Catalytic Efficiency and Selectivity

Following a comprehensive review of available scientific literature, no specific research findings or detailed data on the catalytic applications of metal complexes containing the precise ligand this compound were identified. Consequently, a detailed analysis of its role in enhancing catalytic efficiency and selectivity, including data tables and specific research findings, cannot be provided at this time.

Scientific research in the field of catalysis often involves the synthesis and evaluation of a wide array of ligands to fine-tune the properties of metal complexes for specific chemical transformations. While numerous studies exist on related quinoline and pyridine-based ligands and their impact on catalysis, information pertaining directly to this compound remains unavailable in the reviewed sources.

Further research would be required to synthesize and characterize metal complexes of this compound and to subsequently evaluate their performance in various catalytic reactions. Such studies would be essential to determine the electronic and steric effects of this specific ligand on the catalytic activity, efficiency, and selectivity of the resulting metal centers.

Interactions with Biological Systems and Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) Analysis

SAR studies for the quinoline-pyridine scaffold are fundamental to identifying the molecular attributes essential for biological activity. These analyses systematically modify the parent structure, "3-(Quinolin-8-yl)pyridin-4-amine," and correlate the changes with resulting biological efficacy.

To predict the biological activity of novel analogs of "this compound," Quantitative Structure-Activity Relationship (QSAR) models are often developed. researchgate.netresearchgate.net These models establish a mathematical correlation between the structural properties of a series of compounds and their measured biological activity, such as inhibitory concentrations (IC₅₀).

The process involves calculating a range of molecular descriptors for each analog. These descriptors fall into several categories:

Electronic Descriptors: Parameters like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) describe the electronic landscape of the molecule.

Steric Descriptors: Molar refractivity (MR) and molecular volume (MV) quantify the size and shape of the molecule and its substituents. researchgate.net

Hydrophobic Descriptors: The partition coefficient (LogP) measures the lipophilicity of the compound, which influences its ability to cross cell membranes.

Topological Descriptors: These are numerical indices that describe the atomic connectivity and branching of the molecule.

Once calculated, these descriptors are used as independent variables in statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build an equation that predicts the biological activity (the dependent variable). researchgate.net For a series of "this compound" derivatives, a validated QSAR model could guide the design of new compounds with potentially enhanced potency by predicting their activity before synthesis. researchgate.netresearchgate.net

SAR studies on related quinoline (B57606) and pyridine (B92270) compounds reveal several structural features that are critical for biological efficacy. mdpi.commdpi.comresearchgate.net For "this compound," the key determinants of activity would likely include:

The Quinoline Nitrogen: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor and a potential metal-coordinating site. Its basicity and accessibility are crucial for interactions with biological targets. nih.govacs.org Shifting the nitrogen's position can significantly reduce activity, highlighting the importance of the bidentate chelation motif it can form with a nearby donor group. acs.org

The 4-Amino Group on the Pyridine Ring: The primary amine at the 4-position of the pyridine ring is a critical hydrogen bond donor. Its presence and position are often essential for anchoring the ligand within a receptor's binding pocket. Modifications to this group, such as alkylation or acylation, would likely have a profound impact on biological activity.

The Bi-aryl Linkage: The direct bond between the pyridine and quinoline rings dictates the relative orientation of the two systems. This conformation is critical for fitting into a specific protein binding site. Introducing substituents near this linkage can create steric hindrance or alter the torsional angle, thereby affecting efficacy.

Substituents on the Rings: The addition of various functional groups to either the quinoline or pyridine rings can modulate the molecule's properties. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl) can alter the electronic distribution and basicity (pKa) of the molecule, which in turn influences binding affinity. mdpi.comnih.gov Lipophilicity is another key factor that can be fine-tuned with appropriate substituents. mdpi.com Studies on similar 4-aminoquinolines have shown that lipophilic chains and cationic centers are important structural features. nih.gov

A systematic analysis of these features allows researchers to build a comprehensive SAR map for this class of compounds.

Computational Approaches in Biological Target Prediction and Ligand Design

Computational methods are indispensable tools for predicting how "this compound" might interact with biological targets and for designing more potent derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For "this compound," this process would involve docking the molecule into the active sites of various potential protein targets, such as protein kinases, to identify plausible biological partners. orientjchem.orgnih.gov

The process generates multiple possible binding poses, which are then evaluated using a scoring function. This function calculates a score, typically in units of energy (e.g., kcal/mol), that estimates the binding affinity. A lower (more negative) binding energy generally indicates a more favorable and stable interaction. orientjchem.orgmdpi.com Docking studies can reveal key intermolecular interactions, such as:

Hydrogen bonds between the ligand's amino group or ring nitrogens and amino acid residues like Gln, Asp, or Thr. orientjchem.orgnih.gov

Hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues in the binding pocket. orientjchem.org

π-π stacking or π-alkyl interactions between the planar quinoline/pyridine systems and aromatic or aliphatic residues. mdpi.com

The following interactive table illustrates a hypothetical docking analysis of "this compound" and its analogs against a putative protein kinase target, demonstrating how scoring functions are used to rank compounds.

Compound IDModificationDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Parent This compound-8.5GLN778, LYS654
Analog-1 6-Chloroquinoline substitution-9.2GLN778, LYS654, ALA750
Analog-2 N-methylation of 4-amino group-7.1GLN778
Analog-3 2-Methoxy substitution on pyridine-8.8GLN778, LYS654, TYR678
This table contains illustrative data for demonstration purposes.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govnih.gov After docking "this compound" into a target protein, an MD simulation would be performed to assess the stability of the predicted binding mode.

MD simulations model the movements and interactions of every atom in the system, including the protein, the ligand, and surrounding water molecules, over a period of nanoseconds to microseconds. nih.govnih.gov Key insights from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atoms is monitored throughout the simulation. A stable, low RMSD value suggests the ligand remains securely in the binding pocket, confirming a stable binding mode. nih.gov

Conformational Flexibility: MD reveals how the ligand and protein residues adjust their conformations to achieve an optimal fit.

Role of Water Molecules: Simulations can identify water molecules that mediate hydrogen bonds between the ligand and the protein, which are often missed in static docking studies.

These simulations provide a more accurate and realistic understanding of the binding event at the atomic level. nih.gov

To enhance the predictive power of SAR and QSAR models, quantum chemical descriptors are employed. These are high-accuracy parameters derived from quantum mechanical calculations, often using Density Functional Theory (DFT). For "this compound," these descriptors provide a detailed picture of its electronic structure. researchgate.netnih.gov

Important quantum chemical descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors) regions.

Atomic Partial Charges: These calculations determine the charge distribution across the molecule, identifying specific atoms that are likely to engage in electrostatic interactions or hydrogen bonding.

By incorporating these precise descriptors into QSAR models, researchers can develop more robust and mechanistically insightful correlations between the structure of "this compound" analogs and their biological activity. researchgate.net

Material Science and Optoelectronic Applications of 3 Quinolin 8 Yl Pyridin 4 Amine Derivatives

Applications in Organic Light-Emitting Diodes (OLEDs)

A critical component of an OLED is the electron transport layer (ETL), which facilitates the efficient injection and movement of electrons from the cathode to the emissive layer. Quinoline (B57606) derivatives, particularly metal complexes of 8-hydroxyquinoline (B1678124), are widely used for this purpose. mdpi.com Organometallic complexes such as 8-Quinolinolato-lithium (Liq) have demonstrated significant potential as materials for both electron injection layers (EILs) and ETLs. researchgate.net The effectiveness of these materials is attributed to their molecular structure, which can be fine-tuned. For instance, computational studies on 8-quinolinolato-alkali (Mq) compounds (where M=Li, Na, K) show that while the planar structure is maintained, changes in the alkali metal affect properties like dipole moment and electron affinity, which are crucial for reducing the electron injection barrier and improving electron transport. researchgate.net The addition of fluorine to related structures has also been shown to improve electron affinity, which is advantageous for electron transport. researchgate.net

Compound FamilyApplicationKey Findings
8-Quinolinolato-alkali (Mq)Electron Transport Layer (ETL) / Electron Injection Layer (EIL)Planar structure is maintained with different alkali metals (Li, Na, K). The dipole moment and electron affinity can be tuned by changing the metal, which influences the electron injection barrier.
8-Hydroxyquinoline DerivativesElectron Carriers in OLEDsThese compounds are widely utilized due to their inherent electron-carrying properties.
Pyrazolo[3,4-b]quinolinesEmissive Layer MaterialsTested for their potential as light-emitting components in OLEDs. nih.gov

The luminescent properties of quinoline and pyridine (B92270) derivatives are central to their application in OLEDs, particularly as emissive materials. The fluorescence of these compounds can be enhanced by optimizing the internal charge transfer (ICT) state, often by introducing specific electron-donating or electron-withdrawing groups. beilstein-journals.org This structural modification allows for the tuning of emission wavelengths. For example, certain 3-phenylpyrano[4,3-b]quinolizine derivatives exhibit blue to green fluorescence, with emission wavelengths ranging from 446 nm to 515 nm. nih.gov

A particularly interesting phenomenon observed in some pyridine-based luminogens is Aggregation-Induced Emission Enhancement (AIEE). beilstein-journals.org Unlike many fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in high concentrations or solid states, AIEE materials show enhanced fluorescence upon aggregation. This property is highly desirable for creating bright and efficient solid-state lighting devices. For example, N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (B117702) derivatives, which feature an acceptor–donor–acceptor (A–D–A) structure, exhibit AIEE properties, with some derivatives showing a fluorescence enhancement of up to 15 times in aqueous media. beilstein-journals.org The luminescent properties of 8-hydroxyquinolinate-based complexes are also closely related to their molecular and supramolecular structures. researchgate.net

Derivative ClassLuminescence TypeEmission RangeKey Feature / Finding
3-Phenylpyrano[4,3-b]quinolizineFluorescence446–515 nm (Blue to Green)The presence of a methoxy (B1213986) group can cause a bathochromic (red) shift in emission. nih.gov
N-methyl-4-((pyridin-2-yl)amino)-substituted maleimidesAggregation-Induced Emission Enhancement (AIEE)-Acceptor-donor-acceptor (A-D-A) structure leads to up to 15-fold fluorescence enhancement upon aggregation. beilstein-journals.org
Aminopyridine DerivativesFluorescence480 nmThe formation of a triazole ring from an azido (B1232118) group can eliminate quenching and significantly increase quantum yield. mdpi.com

Enhancement of Photovoltaic Cell Performance

Quinoline derivatives are recognized as promising materials for third-generation photovoltaic cells, including both dye-sensitized and organic solar cells. nih.gov Their appeal stems from their chemical stability, solubility in organic solvents, and the well-established methods for their synthesis. nih.gov These characteristics facilitate their integration into various photovoltaic device architectures.

In Dye-Sensitized Solar Cells (DSSCs), a dye absorbs light and injects electrons into a semiconductor, generating a current. Quinoline derivatives have been successfully used as the light-harvesting dyes in these cells. For example, copper(I)-based complexes incorporating pyridine-quinoline anchoring ligands have been synthesized and studied for their potential in DSSCs. rsc.orgresearchgate.net

Quinoline-Based DyeJsc (mA/cm²)Voc (V)PCE (η%)
Q10 (Butoxy group-based)7.040.522.51

Data for Q10-based dye sensitized solar cell. The higher efficiency is attributed to a broader absorption spectrum and higher molar extinction coefficient. nih.gov

Organic solar cells (OSCs), particularly polymer solar cells, represent another area where quinoline derivatives have found application. nih.gov These devices utilize organic materials for light absorption and charge transport. 4H-pyrano[3,2-c]quinoline derivatives have been investigated for their photovoltaic properties and used in the fabrication of organic-inorganic photodiodes. researchgate.net The inherent flexibility and ease of processing of these organic molecules make them suitable for developing lightweight and flexible solar cells. nih.govresearchgate.net For instance, photovoltaic cells have been manufactured using derivatives like 2-amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, demonstrating their applicability in this field. nih.govresearchgate.net

Development as Fluorescent Chemosensors for Metal Ions and Biomolecules

The ability of the quinoline nucleus to chelate metal ions, combined with its inherent fluorescence, makes its derivatives excellent candidates for fluorescent chemosensors. mdpi.com These sensors signal the presence of specific analytes, such as metal ions or biomolecules, through a change in their fluorescence intensity or wavelength.

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline are particularly common as fluorogenic chelators for metal ions. nih.govmdpi.com They have been extensively developed into highly selective and sensitive probes. For instance, 8-amidoquinoline derivatives have shown remarkable selectivity for zinc ions (Zn²⁺), a biologically important metal, by exhibiting a significant fluorescence enhancement upon binding. nih.govmdpi.com Similarly, 8-hydroxyquinoline derivatives have been engineered as effective fluorescent sensors for magnesium ions (Mg²⁺), showing high affinity and a strong fluorescence increase upon binding, without significant interference from other common ions like Ca²⁺. nih.gov The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), internal charge transfer (ICT), or photoinduced electron transfer (PET). nih.gov

The application of these chemosensors extends to biological systems. Probes have been designed to detect metal ions within living cells. nih.govacs.org For example, a pyrrolo[3,4-c]pyridine-based sensor was successfully used for imaging Fe³⁺ in living HepG2 cells, demonstrating low cytotoxicity and the potential for biological detection. acs.org The development of these sensors is crucial for understanding the role of metal ions in biological processes. nih.gov

Sensor BaseTarget AnalyteSensing MechanismKey Feature
8-Amidoquinoline DerivativesZn²⁺Chelation-Enhanced Fluorescence (CHEF), Internal Charge Transfer (ICT)High selectivity and significant fluorescence enhancement upon binding to zinc ions. nih.govmdpi.com
8-Hydroxyquinoline DerivativesMg²⁺Chelation and Fluorescence IncreaseHigh affinity for magnesium with minimal interference from calcium. nih.gov
Pyrrolo[3,4-c]pyridine-1,3,6(5H)-trioneFe³⁺/Fe²⁺Fluorescence Quenching ("Turn-off")Applied for imaging iron ions in living HepG2 cells. acs.org

Other Advanced Material Applications (e.g., pH sensors, biological imaging probes)

Derivatives of 3-(Quinolin-8-yl)pyridin-4-amine have demonstrated significant potential in various advanced material applications, particularly as fluorescent pH sensors and biological imaging probes. The inherent photophysical properties of the quinoline and pyridine moieties, coupled with the structural flexibility of their linkage, allow for the rational design of molecules with specific sensing and imaging capabilities.

Fluorescent pH Sensors

The fluorescence of quinoline derivatives is often sensitive to the surrounding pH environment. This property stems from the protonation and deprotonation of the nitrogen atoms in the heterocyclic rings, which can significantly alter the electronic structure and, consequently, the fluorescence emission of the molecule. This pH-dependent fluorescence makes them excellent candidates for the development of ratiometric fluorescent probes for monitoring pH changes in biological systems and industrial processes.

Research on substituted quinolones has shown that their absorbance, steady-state fluorescence excitation, and emission are highly dependent on the solution's acidity. For instance, certain 7-hydroxy-2,3-dimethyl-4-quinolone derivatives exhibit moderate to high fluorescence emission that varies with pH, making them suitable for incorporation into metallofluorescent indicators. nih.gov Similarly, quinolinium-based fluorescent probes have been developed for dynamic pH monitoring in aqueous media, particularly at high pH values, using fluorescence lifetime imaging (FLIM). nih.gov These probes demonstrate tunable pH sensitivity in the range of 5.5 to 13, a feature attributed to the deprotonation of the aromatic amine at the quinolinium core. nih.gov The general principle involves a "fluorophore-spacer-receptor" architecture where protonation of an appended amine receptor at low pH results in high fluorescence, which is quenched upon deprotonation at higher pH through a photoinduced electron transfer (PET) mechanism. nih.govresearchgate.net

Probe TypepH RangeMechanismReference
7-Hydroxy-2,3-dimethyl-4-quinoloneAcidic to AlkalinepH-dependent fluorescence emission nih.gov
1-Methyl-7-amino-quinolinium-based probes5.5 - 13Photoinduced Electron Transfer (PET) nih.gov

This table presents examples of quinoline derivatives utilized as pH sensors and their operational characteristics.

Biological Imaging Probes

The unique photophysical properties of quinolinyl-pyridinamine derivatives, such as solvatochromism and the ability to target specific biological structures, have led to their exploration as probes for biological imaging. These compounds can be designed to accumulate in specific cellular compartments or bind to particular biomolecules, allowing for their visualization using fluorescence microscopy.

A notable application is in the imaging of lipid droplets within cells. Push-pull type fluorescent amino-quinoline derivatives, structurally similar to this compound, have been synthesized and shown to exhibit fluorescent solvatochromism. researchgate.net These derivatives, referred to as TFMAQ-8Ar, display high fluorescence quantum yields in non-polar environments, such as lipid droplets, while their fluorescence is quenched in polar media. researchgate.net This property allows for the specific and strong emission at lipid droplets, enabling their visualization by confocal laser microscopy. researchgate.net

Furthermore, derivatives of N-(6-Methoxypyridin-3-yl)quinoline-2-amine have been developed as positron emission tomography (PET) tracers for imaging aggregated α-synuclein, a hallmark of Parkinson's disease. mdpi.comnih.gov These quinolinyl pyridinyl amines act as a flexible linkage that can be modified to enhance binding affinity and selectivity for the target protein. mdpi.comnih.gov Radiolabeled versions of these compounds have shown good brain uptake and selective binding to α-synuclein aggregates in non-human primate models, highlighting their potential for in vivo diagnostic imaging. mdpi.comnih.gov

The versatility of the quinoline scaffold is further demonstrated by its use in creating fluorescent versions of bioactive molecules to track their intracellular localization. For example, attaching a simple N-dimethyl group to a quinoline-containing anticancer agent induced fluorescence, enabling the tracking of the molecule's accumulation in the endoplasmic reticulum of cancer cells. nih.gov This approach underscores the potential to modify quinoline-based compounds for cell imaging applications without significantly altering their primary biological activity. nih.gov

Derivative ClassApplicationKey FindingsReference
TFMAQ-8Ar seriesLipid Droplet ImagingHigh fluorescence in non-polar environments, allowing specific visualization of lipid droplets. researchgate.net
N-(6-Methoxypyridin-3-yl)quinoline-2-aminePET Imaging of α-SynucleinHigh affinity and selectivity for α-synuclein aggregates; successful brain imaging in non-human primates. mdpi.comnih.gov
N-dimethyl quinoline analogueDrug TrackingInduced fluorescence allows for tracking the accumulation of an anticancer agent in the endoplasmic reticulum. nih.gov

This table summarizes the application of this compound derivatives in biological imaging and their significant research findings.

Advanced Characterization and Computational Investigations of 3 Quinolin 8 Yl Pyridin 4 Amine

Spectroscopic Techniques for Comprehensive Structural and Electronic Elucidation

Spectroscopic methods are indispensable for determining the precise structure and electronic nature of complex organic molecules like 3-(Quinolin-8-yl)pyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, protons on the aromatic quinoline (B57606) and pyridine (B92270) rings would likely appear in the downfield region (typically δ 7.0-9.0 ppm). The coupling constants (J) between adjacent protons would reveal connectivity within the pyridine and quinoline ring systems. The protons of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the heterocyclic rings would provide insight into the electronic distribution within the molecule.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to establish the connectivity between the quinoline and pyridine rings. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule, particularly the rotational orientation around the bond connecting the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Expected Multiplicity
¹HQuinoline Ring Protons7.0 - 9.0Doublet, Triplet, Multiplet
Pyridine Ring Protons6.5 - 8.5Singlet, Doublet
Amine Protons (-NH₂)Variable (Broad)Singlet
¹³CQuinoline Ring Carbons110 - 160N/A
Pyridine Ring Carbons100 - 165N/A

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline and pyridine rings would be observed in the 1400-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic rings would be found around 3000-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The aromatic ring stretching vibrations are often strong in Raman spectra. This technique can also be useful for studying intermolecular interactions in the solid state.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3300 - 3500
Aromatic C-H StretchQuinoline and Pyridine Rings3000 - 3100
C=N and C=C StretchQuinoline and Pyridine Rings1400 - 1650
C-N StretchAmine and Heterocycles1250 - 1350

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible absorption and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound, recorded in a suitable solvent, would show absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated quinoline and pyridine ring systems. The wavelength of maximum absorption (λmax) would provide information about the extent of conjugation in the molecule.

Emission (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would reveal the wavelength of maximum emission and the quantum yield, providing insights into the photophysical properties of the molecule. The fluorescence characteristics can be sensitive to the solvent environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular formula of a compound. By providing a highly accurate mass measurement (typically to four or five decimal places), HRMS can confirm the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a definitive three-dimensional structure. This technique would yield precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Conformation: The precise dihedral angle between the quinoline and pyridine rings in the solid state.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amine group and the nitrogen atoms of the heterocyclic rings, as well as potential π-π stacking interactions between the aromatic rings.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are powerful theoretical tools that provide deep insights into the intrinsic properties of a molecule at the electronic level. These computational methods can predict molecular geometry, reactivity, and spectroscopic behavior, often complementing experimental findings.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like quinoline derivatives. nih.gov DFT calculations are used to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). niscair.res.innih.gov

Electronic Structure and Reactivity: The HOMO and LUMO energies are critical in understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier molecular orbitals (ΔE_gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Table 1: Global Reactivity Descriptors Calculated via DFT for Illustrative Compounds

ParameterFormulaDescription
Ionization Potential (I) I ≈ -E_HOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -E_LUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a molecule.

This table presents the conceptual framework and formulas for reactivity descriptors derived from DFT calculations.

Spectroscopic Parameter Prediction: DFT is also employed to predict spectroscopic data. Theoretical vibrational frequencies from DFT calculations can be compared with experimental FT-IR spectra to assign specific vibrational modes. niscair.res.in Furthermore, the GIAO (Gauge-Including Atomic Orbital) method within DFT can be used to calculate 1H and 13C NMR chemical shifts, which often show good agreement with experimental values.

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy for electronic structure calculations. While computationally more intensive than DFT, they are often used as a benchmark to validate the results obtained from other methods. For a molecule like this compound, ab initio calculations could be used to obtain highly accurate predictions of its geometry and energy, providing a gold standard for comparison with experimental or DFT results.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electronic charge distribution of a molecule. rsc.org An MEP map plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Typically, MEP maps use a color scale where red indicates regions of most negative electrostatic potential (associated with lone pairs on electronegative atoms like nitrogen or oxygen), and blue indicates regions of most positive potential (often around hydrogen atoms attached to electronegative atoms). rsc.orgresearchgate.net Green and yellow represent areas of intermediate potential. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the quinoline and pyridine rings, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the amine group would be expected to show a positive potential, making it a potential hydrogen bond donor site. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational flexibility of atoms and molecules over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. Given the rotatable single bond connecting the quinoline and pyridine rings in this compound, the molecule can adopt various conformations. Exploring the potential energy surface would reveal the most energetically favorable (stable) conformations.

Structural studies on similar, complex quinoline derivatives have shown that the ring systems are not always planar, and can adopt puckered or twisted conformations to relieve steric strain. nih.gov Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of the molecule over time at a given temperature. An MD simulation on the related quinoline-thiosemicarbazide hybrids, for instance, was used to check the stability of a docked complex and its molecular interactions, illustrating how these simulations can provide insight into the dynamic behavior and stability of a molecule in a biological environment. researchgate.net

Prediction of Solvent Effects and Solution-Phase Behavior

The behavior of the bifunctional compound this compound in solution is anticipated to be significantly influenced by the surrounding solvent environment. The interplay of solvent polarity, hydrogen bonding capabilities, and specific solvent-solute interactions can alter the compound's electronic structure, spectral properties, and conformational equilibrium. While direct experimental data for this specific molecule is not extensively documented in scientific literature, predictions can be formulated based on the well-established behavior of its constituent moieties—quinoline, pyridine, and an aromatic amine—as well as on computational modeling principles.

The structure of this compound incorporates several features that are sensitive to solvent effects. The quinoline and pyridine rings possess nitrogen atoms with lone pairs of electrons, capable of acting as hydrogen bond acceptors. Conversely, the exocyclic amino group on the pyridine ring has N-H protons that can act as hydrogen bond donors. This dual capability suggests that in protic solvents like water, ethanol, or methanol, the compound can engage in a network of hydrogen bonds, which would stabilize the ground state and influence its solubility and conformational preferences.

Computational approaches, such as those employing Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM), are instrumental in predicting how a solvent's dielectric constant will affect the molecule. researchgate.net Such models can estimate changes in the dipole moment, stabilization energies, and electronic transition energies in various solvents. For this compound, an increase in solvent polarity is expected to induce a larger ground-state dipole moment due to the polarization of the electron density across the aromatic system.

Solvatochromism and Spectral Predictions

Solvatochromism, the change in a substance's color with solvent polarity, is a key aspect of solution-phase behavior. This phenomenon is directly related to the differential solvation of the ground and excited electronic states of the molecule. For compounds like this compound, which contain both electron-donating (amino group) and electron-withdrawing (quinoline and pyridine nitrogens) features, intramolecular charge transfer (ICT) character is expected in its electronic transitions.

In non-polar solvents, the absorption and emission spectra would be primarily dictated by the inherent electronic structure of the molecule. As the solvent polarity increases, a bathochromic (red) shift in the absorption spectrum is often predicted for molecules with significant ICT character, as the more polar excited state is stabilized to a greater extent than the ground state. researchgate.net Similarly, the fluorescence emission spectrum is expected to show a pronounced red shift in polar solvents. This is because the excited state has a longer lifetime, allowing for reorientation of the solvent cage around the excited-state dipole, leading to a more stabilized state from which emission occurs.

The fluorescence quantum yield of related aminoquinoline derivatives has been observed to be highly dependent on the solvent environment. It is often high in non-polar solvents but significantly quenched in polar, protic solvents. mdpi.com This quenching is typically attributed to the formation of non-radiative decay pathways facilitated by hydrogen bonding. A similar trend is predicted for this compound.

Illustrative Data Tables for Predicted Solvent Effects

The following tables present hypothetical data to illustrate the expected trends in the spectral properties and calculated dipole moment of this compound in a range of solvents with varying polarities. It must be emphasized that this data is predictive and based on the behavior of analogous compounds, not on direct experimental measurement for this specific molecule.

Table 1: Predicted UV-Vis Absorption and Fluorescence Emission Maxima

SolventDielectric Constant (ε)Predicted λ_abs (nm)Predicted λ_em (nm)Predicted Stokes Shift (nm)
n-Hexane1.8835041060
Toluene2.3835442571
Chloroform4.8135844082
Ethanol24.55365470105
Acetonitrile37.5368485117
Water80.1375500125

Table 2: Predicted Fluorescence Quantum Yield and Ground-State Dipole Moment

SolventDielectric Constant (ε)Predicted Quantum Yield (Φ_F)Predicted Dipole Moment (μ) (Debye)
n-Hexane1.880.652.5
Toluene2.380.582.8
Chloroform4.810.403.2
Ethanol24.550.154.5
Acetonitrile37.50.104.9
Water80.10.055.3

Conformational and Equilibria Considerations

The rotational freedom around the C-C bond connecting the quinoline and pyridine rings introduces the possibility of different conformations. The planarity of the molecule can be significantly affected by the solvent. In non-polar solvents, a more planar conformation might be favored to maximize π-conjugation. However, in polar solvents, steric hindrance between the hydrogen atom at the 2-position of the pyridine and the hydrogen at the 7-position of the quinoline might be more pronounced, leading to a more twisted conformation. Solvent-solute hydrogen bonding can also influence the conformational equilibrium.

Furthermore, the basicity of the nitrogen atoms means that in acidic solutions, protonation equilibria will play a crucial role. scribd.com The quinoline and pyridine nitrogens, as well as the exocyclic amino group, can be protonated, leading to cationic species whose solution-phase behavior will be dominated by strong interactions with polar solvents. The specific pKa values would determine the predominant species at a given pH. nih.gov The study of related 8-aminoquinolines has shown that their redox properties are also highly pH-dependent, a factor that would be critical in predicting the electrochemical behavior of this compound in solution. chemrxiv.org

Future Research Directions and Emerging Paradigms for 3 Quinolin 8 Yl Pyridin 4 Amine

Targeted Synthesis of Novel Hybrid Scaffolds with Enhanced Functionality

The targeted synthesis of novel hybrid scaffolds based on the 3-(Quinolin-8-yl)pyridin-4-amine core represents a promising strategy for augmenting its intrinsic properties and unlocking new applications. This approach involves the strategic fusion or linkage of this core with other pharmacologically or materially significant moieties to create hybrid molecules with synergistic or entirely new functionalities.

The synthesis of such complex N-heterocycles can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Kumada or Negishi types, allow for the formation of C(sp²)−C(sp²) and C(sp²)−C(sp³) bonds under mild conditions, facilitating the construction of intricate molecular architectures. researchgate.net Additionally, intramolecular cycloaddition reactions have been successfully employed to create fused hybrid systems, such as quinolino[4,3-b] researchgate.netnih.govnaphthyridines, from functionalized aldimines derived from 3-aminopyridine. cornell.edu

Multimodal Applications and Exploration of Synergistic Effects

The inherent structural features of this compound make it a prime candidate for exploration in multimodal applications, where a single molecular entity can exhibit multiple therapeutic or diagnostic functions. Furthermore, investigating the synergistic effects of this compound in combination with other agents could lead to more effective treatment strategies.

The quinoline-pyridine scaffold has been identified as a key component in the development of inhibitors for various biological targets. For example, derivatives of N-(quinolin-8-yl)pyridine-3-sulfonamides have shown significant anti-tumor activity, potentially through the inhibition of the NF-κB pathway, which is crucial for cell proliferation and survival. mdpi.com This suggests that this compound and its analogs could be developed as anticancer agents. mdpi.com

Moreover, the design of new quinoline-pyridine hybrids has led to the discovery of potent inhibitors of PIM-1/2 kinases, which are implicated in various cancers. nih.gov Certain synthesized hybrids have demonstrated significant in-vitro anticancer activity against a range of cancer cell lines and have been shown to induce apoptosis. nih.gov The exploration of synergistic effects could involve combining this compound derivatives with existing chemotherapeutic drugs to enhance their efficacy or overcome drug resistance. The development of N-(pyridin-3-yl)pyrimidin-4-amine analogues as cyclin-dependent kinase 2 (CDK2) inhibitors has also shown promise in cancer therapy, with some compounds exhibiting broad antiproliferative efficacy. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.comspringernature.com These computational tools can significantly accelerate the design and prediction of the properties of novel compounds, including derivatives of this compound.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or physicochemical properties. mdpi.com This allows for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which can forecast the behavior of new, untested compounds. researchgate.netresearchgate.net For instance, deep learning models, including graph neural networks, can learn feature representations directly from molecular structures to predict properties like bioactivity. youtube.com

These predictive models can be used to screen vast virtual libraries of potential this compound derivatives, identifying candidates with the desired characteristics for synthesis and experimental testing. ulster.ac.uknih.gov This in silico approach saves considerable time and resources compared to traditional high-throughput screening methods. ulster.ac.uk Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures with optimized properties. mdpi.com The use of AI can also aid in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is a critical step in the drug development pipeline. researchgate.net

Development of Sustainable and Eco-Friendly Methodologies for Synthesis and Application

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact and enhance safety. The development of sustainable and eco-friendly methodologies for the synthesis and application of this compound and its derivatives is a critical future research direction.

Traditional methods for synthesizing quinolines and pyridines often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. nih.gov In contrast, green chemistry approaches focus on the use of safer solvents, such as water or bio-based solvents, and energy-efficient techniques like microwave or ultrasound irradiation. researchgate.netnih.gov For instance, performing reactions in hot, pressurized water can be an effective and environmentally benign alternative to traditional organic solvents. researchgate.net

Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives. researchgate.net One-pot synthesis and multicomponent reactions are other green chemistry strategies that enhance efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent usage and waste generation. nih.gov The use of reusable catalysts, such as heterogeneous catalysts, also contributes to the sustainability of the synthetic process. researchgate.net For example, a catalyst-free microwave-assisted aromatic nucleophilic substitution has been successfully used for the green synthesis of pyrimidine-quinolone hybrids. nih.gov

Q & A

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinase ATP-binding pockets) .
  • QSAR Models : Train models on analogs with known IC50 values, incorporating descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

In multi-step syntheses of this compound, how can intermediates be efficiently characterized to minimize side reactions?

Advanced Research Question

  • In-Line Monitoring : Use LC-MS or FTIR to track reaction progress and detect byproducts early .
  • Intermediate Trapping : Quench aliquots at timed intervals for NMR analysis (e.g., to identify unreacted halide precursors) .
  • Protecting Groups : Temporarily shield reactive amines (e.g., Boc groups) during coupling steps to prevent undesired nucleophilic attacks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.